molecular formula C16H10ClN5O2S B2835075 3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile CAS No. 328033-13-2

3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile

Cat. No.: B2835075
CAS No.: 328033-13-2
M. Wt: 371.8
InChI Key: FNYCYLYUZUQKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile is a complex organic compound that features a pyrimidine ring substituted with a chloro and methylsulfanyl group, and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and quinazolinones, which undergo various reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group with an amine results in the formation of an amino derivative.

Scientific Research Applications

3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and have shown therapeutic potential in various studies.

    Quinazolinones: Compounds with a quinazolinone moiety are known for their diverse biological activities.

Uniqueness

3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile is unique due to the combination of its pyrimidine and quinazolinone structures, which may confer distinct biological properties and synthetic versatility compared to other similar compounds.

Properties

IUPAC Name

3-(5-chloro-2-methylsulfanylpyrimidin-4-yl)-3-oxo-2-(4-oxo-3H-quinazolin-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN5O2S/c1-25-16-19-7-10(17)12(21-16)13(23)9(6-18)14-20-11-5-3-2-4-8(11)15(24)22-14/h2-5,7,9H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYCYLYUZUQKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)C(C#N)C2=NC3=CC=CC=C3C(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.